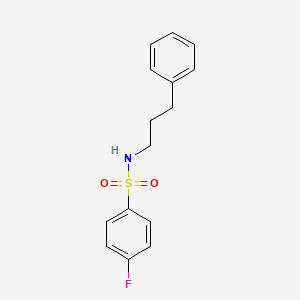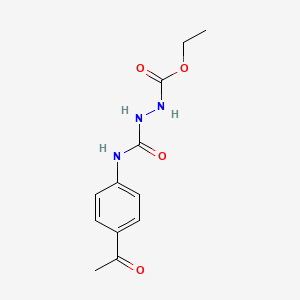
2-(2-chlorophenyl)-N-cyclopentylacetamide
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-cyclopentylacetamide is an organic compound that features a chlorinated phenyl ring and a cyclopentyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-cyclopentylacetamide typically involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form an intermediate ketone. This intermediate is then subjected to bromination, followed by imination and thermal rearrangement to yield the final product . The reaction conditions often include the use of solvents like diethyl ether or toluene and reagents such as bromine and magnesium flakes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of safer solvents and reagents to minimize hazards and improve yields. For example, the use of toluene and tetrahydrofuran instead of diethyl ether can reduce flammability risks .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with lithium aluminum hydride can produce amine derivatives .
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-cyclopentylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorophenylacetamide: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
N-cyclopentylacetamide: Lacks the chlorinated phenyl ring, which can influence its reactivity and applications.
Uniqueness
2-(2-chlorophenyl)-N-cyclopentylacetamide is unique due to the presence of both the chlorinated phenyl ring and the cyclopentyl group.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-8-4-1-5-10(12)9-13(16)15-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLVNVVVNTCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B4703559.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4703576.png)
![2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4703579.png)
![ethyl 4-{[(2-{[(2-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4703582.png)
![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B4703598.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4703606.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4703613.png)

![1-(4-methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4703624.png)

![Methyl 1-cyclopropyl-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4703640.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4703648.png)

